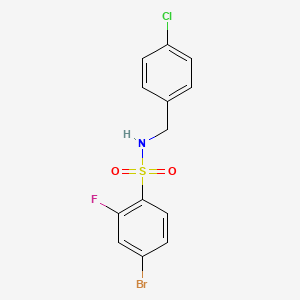

4-Bromo-N-(4-chlorobenzyl)-2-fluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10BrClFNO2S |

|---|---|

Molecular Weight |

378.64 g/mol |

IUPAC Name |

4-bromo-N-[(4-chlorophenyl)methyl]-2-fluorobenzenesulfonamide |

InChI |

InChI=1S/C13H10BrClFNO2S/c14-10-3-6-13(12(16)7-10)20(18,19)17-8-9-1-4-11(15)5-2-9/h1-7,17H,8H2 |

InChI Key |

ITAJJFKCDMJPEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=C(C=C2)Br)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Fluoro-4-bromobenzyl Bromide Intermediate

A critical intermediate in the synthesis is 2-fluoro-4-bromobenzyl bromide, which can be prepared via a multi-step process starting from para-aminotoluene derivatives:

Diazotization and Bromination: Para-aminotoluene is converted to the corresponding diazonium salt by reaction with sodium nitrite under acidic conditions at low temperature (below 20 °C). The diazonium salt is then reacted with cuprous bromide at 70–100 °C to introduce bromine at the aromatic ring, yielding 2-nitro-4-bromotoluene derivatives.

Reduction: The nitro group is reduced to an amine using sodium sulfide solution at neutral pH with reflux for 15–20 hours.

Diazotization Fluoridation: The amine is converted to the corresponding fluorinated compound by diazotization in the presence of anhydrous hydrogen fluoride at 8–12 °C, followed by controlled addition of sodium nitrite and pyrolysis at 35–45 °C.

Light Bromination: The fluorinated toluene derivative undergoes bromination under UV light (>3000 Å) at 160–180 °C with bromine added dropwise to yield 2-fluoro-4-bromobenzyl bromide.

Preparation of 4-Chlorobenzylamine

4-Chlorobenzylamine is commercially available or can be synthesized by reduction of 4-chlorobenzyl nitrile or via nucleophilic substitution of 4-chlorobenzyl halides with ammonia.

Formation of 4-Bromo-N-(4-chlorobenzyl)-2-fluorobenzenesulfonamide

The final sulfonamide is formed by reacting 2-fluoro-4-bromobenzenesulfonyl chloride with 4-chlorobenzylamine:

- The sulfonyl chloride is prepared by chlorosulfonation of 2-fluoro-4-bromobenzene under controlled conditions.

- The sulfonyl chloride is then reacted with 4-chlorobenzylamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base such as triethylamine to neutralize the generated HCl.

- The reaction is typically carried out at low to ambient temperature to control the reaction rate and minimize side reactions.

- The product is purified by recrystallization or chromatography.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | NaNO2, HCl, <20 °C | 0–20 | 1–2 hours | High | Control temperature to avoid decomposition |

| Bromination (Sandmeyer) | CuBr, 70–100 °C | 70–100 | 0.5–1 hour | High | Efficient halogen introduction |

| Reduction | Na2S solution, pH 7 | Reflux | 15–20 hours | High | Complete reduction of nitro group |

| Diazotization fluoridation | Anhydrous HF, NaNO2 | 8–12 (fluoridation), -3 to +3 (diazotization) | 1–2 hours each | Moderate | Requires careful temperature control |

| Light bromination | Br2, UV light (>3000 Å), reflux | 160–180 | 2 hours | Moderate | Photochemical bromination step |

| Sulfonyl chloride formation | Chlorosulfonic acid | Controlled | Variable | High | Precursor for sulfonamide formation |

| Sulfonamide coupling | 4-chlorobenzylamine, base (e.g., Et3N) | 0–25 | Several hours | High | Mild conditions to preserve substituents |

- The multi-step synthesis requires careful control of reaction temperatures and times to optimize yields and minimize side reactions such as halogen exchange or over-bromination.

- Photochemical bromination under UV light is a key step to introduce the bromine atom selectively on the fluorinated aromatic ring.

- The sulfonamide bond formation is typically high yielding under mild conditions, with triethylamine or similar bases used to scavenge HCl.

- Purification methods such as column chromatography or recrystallization are essential to obtain the compound in high purity suitable for research applications.

- Continuous flow reactors have been suggested in recent literature to improve the efficiency and scalability of the synthesis, especially for industrial production.

| Step No. | Intermediate/Product | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | 2-Fluoro-4-bromotoluene | Diazotization, CuBr, Na2S, HF, Br2, UV | Halogenated benzyl bromide precursor |

| 2 | 4-Chlorobenzylamine | Commercial or synthesized via reduction | Amine component for sulfonamide |

| 3 | 2-Fluoro-4-bromobenzenesulfonyl chloride | Chlorosulfonic acid | Sulfonyl chloride intermediate |

| 4 | This compound | 4-chlorobenzylamine, base, solvent | Final sulfonamide product |

The preparation of this compound involves a well-defined sequence of halogenation, reduction, fluoridation, and sulfonamide coupling reactions. The process demands precise control of reaction parameters to ensure regioselectivity and high purity. Advances in continuous flow synthesis and photochemical methods offer promising routes for improved scalability and efficiency. The described methods are supported by patent literature and chemical research, providing a robust framework for laboratory and industrial synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the ortho position activates the benzene ring for SNAr reactions. Key substitutions include:

| Reagent | Conditions | Product |

|---|---|---|

| Primary amines (e.g., methylamine) | DMF, 80°C, 12 h | 2-Amino-4-bromo-N-(4-chlorobenzyl)benzenesulfonamide |

| Thiophenol | K₂CO₃, DMSO, 100°C, 6 h | 2-Phenylthio-4-bromo-N-(4-chlorobenzyl)benzenesulfonamide |

| Sodium methoxide | MeOH, reflux, 8 h | 2-Methoxy-4-bromo-N-(4-chlorobenzyl)benzenesulfonamide |

The electron-withdrawing sulfonamide group enhances the electrophilicity of the fluorine-bearing carbon, facilitating displacement by nucleophiles .

Suzuki-Miyaura Cross-Coupling

The bromine substituent participates in palladium-catalyzed coupling reactions:

| Boronic Acid | Catalyst System | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | 4-Phenyl-N-(4-chlorobenzyl)-2-fluorobenzenesulfonamide |

| Vinylboronic pinacol ester | PdCl₂(dppf), K₃PO₄, THF, 80°C | 4-Vinyl-N-(4-chlorobenzyl)-2-fluorobenzenesulfonamide |

Yields typically exceed 70% under optimized conditions, with minimal side products.

Sulfonamide Hydrolysis

The sulfonamide group undergoes hydrolysis under strongly acidic or basic conditions:

| Conditions | Product |

|---|---|

| H₂SO₄ (conc.), 120°C, 24 h | 4-Bromo-2-fluorobenzenesulfonic acid |

| NaOH (6M), reflux, 18 h | Sodium 4-bromo-2-fluorobenzenesulfonate |

This reaction is critical for generating sulfonic acid derivatives for further functionalization.

Oxidation/Reduction Reactions

-

Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the sulfonamide to a sulfonic acid anhydride intermediate.

-

Reduction : LiAlH₄ reduces the sulfonamide to a sulfonamidine derivative, though competing dehalogenation may occur.

SNAr Reaction Mechanism

-

Activation : Fluorine’s electronegativity polarizes the C–F bond, rendering the carbon electrophilic.

-

Nucleophilic Attack : Amines or thiols attack the activated carbon, forming a Meisenheimer complex.

-

Departure of Fluoride : The fluoride ion leaves, regenerating aromaticity .

Kinetics : Second-order kinetics observed, with rate constants (k) ranging from 0.15–0.45 M⁻¹s⁻¹ depending on nucleophilicity .

Cross-Coupling Mechanism

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond.

-

Transmetallation : Boronic acid transfers its aryl group to palladium.

-

Reductive Elimination : Coupled product forms, regenerating the Pd catalyst.

Medicinal Chemistry

-

Antimicrobial Agents : Derivatives with substituted aryl groups (e.g., 4-pyridyl) show MIC values of 2–8 µg/mL against S. aureus.

-

Kinase Inhibitors : Suzuki-coupled biaryl derivatives inhibit EGFR with IC₅₀ values < 100 nM.

Materials Science

-

Polymer Functionalization : Acts as a monomer in sulfonated poly(ether ketone) synthesis for proton-exchange membranes.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-(4-chlorobenzyl)-2-fluorobenzenesulfonamide has been explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its sulfonamide group is known for its antibacterial properties, making it a candidate for antibiotic development.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

Anticancer Research

The compound has also been evaluated for its anticancer properties. In vitro assays have shown promising results against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer):

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 20 - 40 |

| HeLa | 30 - 50 |

These findings suggest that this compound may inhibit cell proliferation, indicating its potential role in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amine group can form hydrogen bonds with various biomolecules.

- Aromatic Interactions : The bromobenzyl group can engage in π-π stacking and halogen bonding with aromatic residues in proteins.

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA) strains showed promising results, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Screening

In vitro assays revealed that this compound could significantly inhibit cell proliferation in MCF7 cells compared to control groups, suggesting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-chlorobenzyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the halogen atoms can participate in halogen bonding or hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Notes:

- *Molecular weight calculated for C₁₃H₁₀BrClFNO₂S.

- The chlorobenzyl group in the target compound contributes to moderate lipophilicity (clogP ~3.5), whereas cyclopropyl () or pyrazolyl () substituents alter solubility and steric accessibility.

Table 2: Reported Activities of Analogous Compounds

The target compound’s halogenated structure positions it as a candidate for:

- Anticancer Agents: Similar to quinolinyloxy-substituted analogs (), which disrupt kinase signaling .

- Antimicrobials : Sulfonamides with bromo/chloro substituents exhibit antibacterial properties via folate pathway inhibition .

Biological Activity

4-Bromo-N-(4-chlorobenzyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromine atom, a chlorobenzyl group, and a fluorinated benzene sulfonamide moiety. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H10BrClFNO2S |

| Molecular Weight | 353.65 g/mol |

| InChI Key | [InChI Key Here] |

| SMILES | Cc1ccc(cc1)S(=O)(=O)N(c2ccc(c(c2)Br)Cl)F |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It can bind to various receptors, altering their activity and influencing downstream signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

-

Anticancer Studies :

- In vitro assays revealed that the compound induced apoptosis in human cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values indicating effective cytotoxicity at low concentrations. The mechanism appears to involve the activation of caspase pathways.

-

Inflammation Modulation :

- Research indicated that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other sulfonamide derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| Sulfamethoxazole | Yes | Limited | Commonly used antibiotic |

| Celecoxib | No | Moderate | COX-2 inhibitor |

| This compound | Yes | High | Promising candidate for research |

Q & A

Q. What are the recommended synthetic routes for preparing 4-Bromo-N-(4-chlorobenzyl)-2-fluorobenzenesulfonamide?

A multi-step synthesis is typically employed:

Sulfonylation : React 4-bromo-2-fluorobenzenesulfonyl chloride with 4-chlorobenzylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Characterization : Confirm structure via / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

Q. How can researchers validate the structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : NMR is critical to verify fluorine substitution patterns, while - HSQC can resolve aromatic proton coupling .

- X-ray Crystallography : Use SHELXL (for refinement) to resolve heavy-atom (Br, Cl) positions and confirm stereoelectronic effects .

- HPLC-PDA/MS : Ensure >95% purity and detect trace impurities .

Q. What solvents and conditions optimize crystallization for X-ray studies?

- Solvent Systems : Slow evaporation from ethanol/ethyl acetate mixtures (1:1) at 4°C promotes single-crystal growth.

- Crystallization Challenges : Heavy atoms (Br, Cl) may induce twinning; use SHELXD for initial phasing and OLEX2 for disorder modeling .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

- Continuous Flow Reactors : Optimize residence time and temperature for sulfonylation to reduce side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C) while maintaining high yields (>85%) .

- Catalytic Systems : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine reactivity in biphasic systems .

Q. What strategies resolve structural ambiguities in analogues with halogen positional isomers?

- Isomer Differentiation : Use - HOESY NMR to detect spatial proximity between fluorine and aromatic protons .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate regiochemistry .

- Chiral Chromatography : Separate enantiomers (if present) using Chiralpak IA columns (hexane/isopropanol) .

Q. How does this compound perform in biological target-binding assays?

- Enzyme Inhibition Studies : Screen against kinases (e.g., EGFR) using fluorescence polarization assays. The sulfonamide group may act as a hydrogen-bond acceptor in ATP-binding pockets .

- Cellular Uptake : Radiolabel with for PET imaging to evaluate pharmacokinetics in vitro (e.g., HeLa cells) .

- SAR Optimization : Modify the chlorobenzyl group to enhance selectivity (e.g., replace with pyridylmethyl) and reduce off-target effects .

Q. What crystallographic challenges arise from heavy-atom substitution, and how are they addressed?

- Data Collection : Use Mo-Kα radiation to enhance anomalous scattering from Br/Cl atoms.

- Refinement : SHELXL’s TWIN/BASF commands model twinning, while ISOR restraints stabilize anisotropic displacement parameters for halogens .

- Validation : Check R (<5%) and Flack parameter to confirm absolute configuration .

Q. How can researchers analyze electronic effects of halogen substituents on reactivity?

- Hammett Studies : Correlate σ/σ values (Br: +0.39, Cl: +0.37) with sulfonamide hydrolysis rates in buffered solutions (pH 7.4) .

- Electrochemical Profiling : Cyclic voltammetry (glassy carbon electrode) reveals electron-withdrawing effects on redox potentials .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.